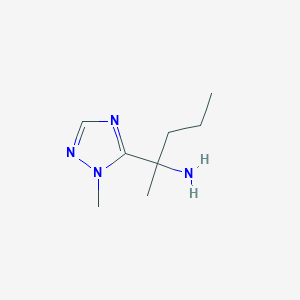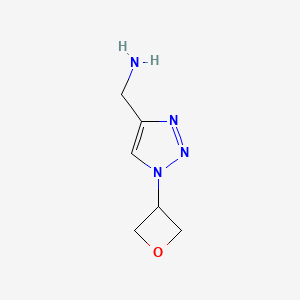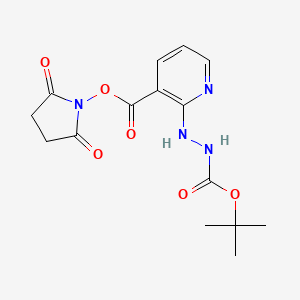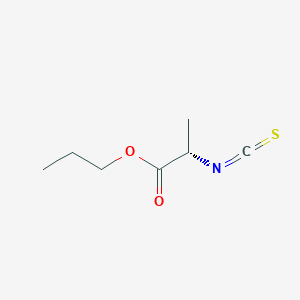
3,5-Diiodo-1,2,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diiodo-1,2,4-thiadiazole is a heterocyclic compound that features a five-membered ring containing sulfur and nitrogen atoms, with iodine atoms at the 3 and 5 positions. This compound is a key building block in the synthesis of various biologically active molecules, particularly in the development of therapeutic agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,5-Diiodo-1,2,4-thiadiazole can be synthesized through the iodination of 1,2,4-thiadiazole derivatives. One common method involves the reaction of 1,2,4-thiadiazole with iodine and a suitable oxidizing agent under controlled conditions . The reaction typically proceeds as follows:
Starting Material: 1,2,4-Thiadiazole
Reagents: Iodine (I₂), Oxidizing agent (e.g., hydrogen peroxide)
Conditions: The reaction is carried out in an appropriate solvent (e.g., acetic acid) at a controlled temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Diiodo-1,2,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms at positions 3 and 5 can be selectively replaced by other substituents through cross-coupling reactions.
Sonogashira Coupling: This reaction involves the coupling of this compound with phenylacetylene to form 3-iodo-5-(phenylethynyl)-1,2,4-thiadiazole or 3,5-bis(phenylethynyl)-1,2,4-thiadiazole, depending on the reaction conditions.
Common Reagents and Conditions
Reagents: Phenylacetylene, palladium catalyst, copper(I) iodide
Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen) with a suitable solvent (e.g., tetrahydrofuran) at elevated temperatures.
Major Products
- 3-Iodo-5-(phenylethynyl)-1,2,4-thiadiazole
- 3,5-Bis(phenylethynyl)-1,2,4-thiadiazole
Applications De Recherche Scientifique
3,5-Diiodo-1,2,4-thiadiazole has a wide range of applications in scientific research, including:
- Chemistry : It serves as a key intermediate in the synthesis of various heterocyclic compounds and is used in cross-coupling reactions to develop novel molecules .
- Biology : The compound is studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties .
- Medicine : It is a crucial building block in the development of therapeutic agents, particularly in the synthesis of drugs with improved activity and selectivity .
- Industry : The compound is used in the development of agrochemicals, such as insecticides, herbicides, and fungicides .
Mécanisme D'action
The mechanism of action of 3,5-diiodo-1,2,4-thiadiazole involves its ability to undergo substitution reactions, allowing it to form covalent bonds with various biologically active fragments. This covalent amalgamation can lead to compounds with enhanced biological activities due to synergistic effects . The molecular targets and pathways involved depend on the specific substituents introduced during the synthesis of the final therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dibromo-1,2,4-thiadiazole
- 3,5-Dichloro-1,2,4-thiadiazole
- 3,5-Diamino-1,2,4-thiadiazole
Uniqueness
3,5-Diiodo-1,2,4-thiadiazole is unique due to its high selectivity for substitution reactions at the iodine positions, making it a versatile intermediate for the synthesis of various biologically active compounds . Its iodine atoms provide a distinct reactivity profile compared to other halogenated thiadiazoles, allowing for the selective introduction of different functional groups.
Propriétés
Formule moléculaire |
C2I2N2S |
|---|---|
Poids moléculaire |
337.91 g/mol |
Nom IUPAC |
3,5-diiodo-1,2,4-thiadiazole |
InChI |
InChI=1S/C2I2N2S/c3-1-5-2(4)7-6-1 |
Clé InChI |
SKLSRKXCTSCJBA-UHFFFAOYSA-N |
SMILES canonique |
C1(=NSC(=N1)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4',4''',4''''',4'''''''-Methanetetrayltetrakis(2-fluoro-[1,1'-biphenyl]-4-amine)](/img/structure/B13648646.png)




![tert-butyl 4-[5-(piperidin-4-yl)-1H-pyrazol-3-yl]piperidine-1-carboxylate](/img/structure/B13648672.png)



![5-(Trifluoromethyl)oxazolo[4,5-b]pyridine](/img/structure/B13648700.png)
